N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazole-thiazole core with ethoxy and methoxy substituents. Its structure includes:
- Pyrazole ring: Substituted with a methyl group at position 3 and linked to a thiazole moiety at position 1.
- Thiazole ring: Functionalized with a 4-ethoxyphenyl group at position 4.
- Acetamide side chain: Attached to the pyrazole nitrogen and substituted with a 4-methoxyphenoxy group.
Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by acetamide coupling (see for analogous methods).
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-4-31-19-7-5-17(6-8-19)21-15-33-24(25-21)28-22(13-16(2)27-28)26-23(29)14-32-20-11-9-18(30-3)10-12-20/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDIOHSZAJHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound notable for its diverse biological activities. This compound is characterized by a unique combination of thiazole, pyrazole, and phenoxy moieties, which contribute to its pharmacological potential. Research has indicated that compounds with similar structures may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₂₃N₃O₃S, with a molecular weight of approximately 399.49 g/mol. The compound's structure is depicted below:
| Component | Structure |
|---|---|
| Thiazole Ring | Thiazole |
| Pyrazole Ring | Pyrazole |
| Phenoxy Group | Phenoxy |
Anticancer Activity
Research has demonstrated that similar pyrazole derivatives exhibit significant anticancer activity. For example, compounds with structural similarities have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. One study reported that pyrazole derivatives could inhibit the growth of human cancer cell lines with IC50 values ranging from 0.5 to 10 µM, indicating potent anticancer properties .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects. The compound may act as a cyclooxygenase (COX) inhibitor, which is crucial for reducing inflammation. In vitro studies have shown that related compounds exhibit COX inhibitory activity with IC50 values in the micromolar range . This suggests that the compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The biological evaluation of similar thiazole and pyrazole derivatives has indicated potential antimicrobial properties. For instance, some compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL . This antimicrobial activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
The mechanism of action for this compound likely involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as COX enzymes.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes in cancer cells.
- Receptor Modulation : The compound might interact with various receptors involved in cellular signaling pathways, influencing cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Anticancer Properties : A recent investigation into a series of pyrazole derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines (IC50 values as low as 0.25 µM) .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of thiazole-containing compounds, revealing that certain derivatives reduced pro-inflammatory cytokine levels in vitro by up to 70% compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with five analogs from the literature, focusing on structural features, pharmacological properties, and physicochemical characteristics.
Table 1: Structural Comparison
Table 2: Key Research Findings
Mechanistic and Functional Insights
- Electron-Donating vs.
- Ring System Impact : The pyrazole-thiazole scaffold may offer superior kinase inhibition compared to triazole-thiophene systems () due to planar geometry and hydrogen-bonding capacity .
- Metabolic Stability : Methoxy groups reduce oxidative metabolism relative to methylthio () or allyl () substituents, suggesting longer half-life .
Q & A
Q. Table: Key Spectral Benchmarks
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrazole C-H | 7.2–7.8 (d) | – |
| Thiazole C=N | – | 1595–1610 |
| Acetamide C=O | 168–170 | 1665–1680 |
Advanced: How can reaction conditions be optimized to minimize byproducts during acetamide coupling?
Answer:
Common byproducts (e.g., unreacted amine or over-acylated derivatives) arise from poor nucleophilicity or competing side reactions. Optimization strategies:
- Coupling Reagent Selection: Use EDCI/HOBt over DCC to reduce racemization and improve yields (e.g., 75% → 92% yield) .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control: Maintain 0–5°C during acyl chloride addition to suppress hydrolysis .
Example:
In , coupling 2-(4-methoxyphenoxy)acetyl chloride with the pyrazole-amine at 0°C in THF achieved 89% yield vs. 62% at room temperature .
Advanced: What computational methods are used to predict the biological activity of this compound?
Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. For example, identified hydrogen bonding between the acetamide carbonyl and EGFR’s hinge region .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data from analogous compounds .
- MD Simulations: Assess binding stability over 100 ns trajectories to filter false-positive docking hits .
Key Finding:
The 4-methoxyphenoxy group in this compound enhances hydrophobic interactions in enzymatic pockets, as shown in triazole-thiazole analogs .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies: Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC .
- Plasma Stability Assays: Use rat plasma to assess esterase-mediated hydrolysis of labile groups (e.g., ethoxy) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates solid-state stability) .
Advanced: How to address conflicting bioactivity data between in vitro and cellular assays?
Answer:
Discrepancies may arise from poor membrane permeability or off-target effects. Solutions:
- LogP Measurement: Assess lipophilicity (optimal LogP 2–4) via shake-flask method; modify substituents (e.g., replace methoxy with trifluoromethoxy) .
- Proteomics Profiling: Use SILAC-based mass spectrometry to identify unintended protein targets .
- Metabolite Identification: LC-MS/MS to detect intracellular degradation products .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity: Likely irritant (based on structural analogs); use PPE (gloves, goggles) .
- Storage: Argon atmosphere, -20°C to prevent oxidation of thiazole and pyrazole moieties .
- Waste Disposal: Neutralize with 10% acetic acid before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
